LogP Differentiation: 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic Acid vs. Unsubstituted 2-(1H-Benzimidazol-1-yl)propanoic Acid
The C-2 methyl substitution on the benzimidazole core of the target compound increases lipophilicity relative to the unsubstituted analog. The target compound has a computed XLogP3-AA of 1.9, while the unsubstituted 2-(1H-benzimidazol-1-yl)propanoic acid has a computed XLogP3-AA of approximately 1.3, representing a ΔLogP of +0.6 [1][2]. This difference is significant for membrane permeability predictions and oral bioavailability optimization.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2-(1H-Benzimidazol-1-yl)propanoic acid; XLogP3-AA ≈ 1.3 |
| Quantified Difference | ΔLogP = +0.6 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.10.14 |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, making this scaffold a more suitable starting point for CNS or intracellular target programs where the unsubstituted analog may be too polar.
- [1] PubChem Compound Summary for CID 5236849, 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid. National Center for Biotechnology Information (2026). XLogP3-AA = 1.9. View Source
- [2] PubChem Compound Summary for CID 2758760, 2-(1H-benzimidazol-1-yl)propanoic acid. National Center for Biotechnology Information (2026). XLogP3-AA ≈ 1.3. View Source
